molecular formula C18H18BrN5O2 B13394740 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine CAS No. 727977-36-8

6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13394740
CAS No.: 727977-36-8
M. Wt: 416.3 g/mol
InChI Key: RDIANWJOZGUWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the following steps :

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold.

    Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Nitration: The brominated compound undergoes nitration to introduce the nitrophenyl group. This can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Piperazine Substitution: Finally, the nitrophenyl-brominated imidazo[1,2-a]pyridine is reacted with piperazine to introduce the piperazin-1-ylmethyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of environmentally benign solvents and catalysts .

Chemical Reactions Analysis

6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas, resulting in the formation of an amino group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several scientific research applications :

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, particularly against breast cancer cells. It has shown promising results in inhibiting the proliferation of cancer cells.

    Antiviral and Antibacterial Research: Due to its imidazo[1,2-a]pyridine core, the compound is studied for its antiviral and antibacterial properties.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways . For example, in cancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives :

    Zolpidem: A well-known sedative-hypnotic drug that also contains the imidazo[1,2-a]pyridine core.

    Alpidem: An anxiolytic agent with a similar core structure.

    Minodronic Acid: An anti-osteoporosis drug that includes the imidazo[1,2-a]pyridine scaffold.

Properties

CAS No.

727977-36-8

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

IUPAC Name

6-bromo-2-(4-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H18BrN5O2/c19-14-3-6-17-21-18(13-1-4-15(5-2-13)24(25)26)16(23(17)11-14)12-22-9-7-20-8-10-22/h1-6,11,20H,7-10,12H2

InChI Key

RDIANWJOZGUWBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.